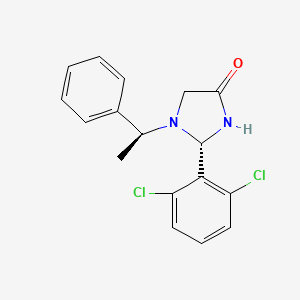

(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one is a chiral imidazolidinone derivative

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one typically involves the reaction of 2,6-dichlorobenzaldehyde with (S)-1-phenylethylamine to form an imine intermediate. This intermediate is then cyclized with a suitable reagent, such as an isocyanate, to form the imidazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts such as Lewis acids.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.

化学反応の分析

Types of Reactions

(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazolidinone oxides, while substitution reactions could introduce new functional groups into the phenyl ring.

科学的研究の応用

Chemistry

In chemistry, (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

Biologically, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors, due to its structural similarity to bioactive molecules.

Medicine

In medicine, derivatives of imidazolidinones are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

作用機序

The mechanism of action of (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

- (S)-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one

- ®-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one

- (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-methylpropyl)imidazolidin-4-one

Uniqueness

The uniqueness of (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one lies in its specific chiral configuration and the presence of both dichlorophenyl and phenylethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds.

生物活性

(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly as a positive allosteric modulator of the dopamine D1 receptor. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C17H16Cl2N2O

- Molecular Weight : 335.23 g/mol

- CAS Number : 1149765-12-7

The compound functions primarily as a positive allosteric modulator (PAM) of the dopamine D1 receptor. PAMs enhance the receptor's response to its natural ligand, dopamine, without directly activating the receptor themselves. This mechanism can potentially mitigate some of the limitations associated with traditional D1 receptor agonists, such as tachyphylaxis and inverted U-shaped dose-response curves .

In Vitro Studies

In vitro studies have shown that this compound selectively potentiates the human D1 receptor. The compound was evaluated for its ability to enhance dopamine signaling in various cellular models. Notably, it did not exhibit significant allosteric agonist effects, which is advantageous for maintaining controlled activation of the receptor .

In Vivo Studies

Research involving transgenic mice expressing the human D1 receptor demonstrated that this compound increased locomotor activity over a wide dose range without producing the adverse effects commonly associated with direct agonists. Furthermore, it showed efficacy in reversing hypoactivity induced by dopamine depletion in animal models, suggesting its potential utility in treating motor symptoms associated with Parkinson's disease .

Data Tables

| Study | Model | Effect Observed | Dose Range |

|---|---|---|---|

| In Vitro | CHO Cells | Potentiation of D1 receptor activity | N/A |

| In Vivo | hD1 Mice | Increased locomotor activity; reversed hypoactivity | Wide range |

Case Study 1: Parkinson's Disease Model

In a study assessing the effects of this compound on a rodent model of Parkinson's disease, researchers found that administration of the compound significantly improved motor function compared to control groups. The study highlighted the compound's ability to enhance dopaminergic signaling without inducing the side effects typically seen with direct D1 agonists .

Case Study 2: Cognitive Enhancement

Another investigation focused on cognitive enhancement through modulation of the D1 receptor. The results indicated that treatment with this compound improved performance in cognitive tasks related to memory and learning in animal models. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases .

特性

IUPAC Name |

(2S)-2-(2,6-dichlorophenyl)-1-[(1S)-1-phenylethyl]imidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)/t11-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWBYRMAJLBSCX-GTNSWQLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2CC(=O)N[C@@H]2C3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。